CPI-169 is a potent, selective, and reversible small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homologue 2 (EZH2). [, ] It acts as a competitive inhibitor, targeting the well-described GRL-0617 inhibitor binding pocket of EZH2. [] CPI-169 is often studied in its racemic form for research purposes. Research on CPI-169 is primarily focused on its potential as an anti-cancer agent, particularly in the context of hematological malignancies and solid tumors.
CPI-169 racemate is a potent small molecule inhibitor of the enhancer of zeste homolog 2, or EZH2, which is a critical component of the polycomb repressive complex 2. This compound plays a significant role in the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene repression. The overexpression of EZH2 has been linked to tumor progression and poor prognosis in various cancers, making CPI-169 racemate an important target for cancer therapy .
The synthesis of CPI-169 racemate involves several key steps:
The synthesis can be complex, requiring careful control of reaction conditions to optimize yield and selectivity.
CPI-169 racemate has a distinctive molecular structure characterized by its indole-based framework. The specific arrangement of atoms within the molecule contributes to its ability to selectively inhibit EZH2 activity. The compound's molecular formula is typically represented as C₁₄H₁₅N₃O, and it has a molecular weight of approximately 241.29 g/mol.
The stereochemistry of CPI-169 racemate includes chiral centers, which can lead to different biological activities between its enantiomers. Understanding this stereochemistry is crucial for predicting the compound's interactions with biological targets.
CPI-169 racemate undergoes several types of chemical reactions:
These reactions are essential for exploring structure-activity relationships and optimizing the compound for therapeutic use .
CPI-169 racemate exerts its effects primarily through inhibition of EZH2, leading to a decrease in H3K27 methylation levels:
Pharmacokinetic studies indicate that CPI-169 is well tolerated in animal models, showing no significant toxic effects at therapeutic doses.
CPI-169 racemate exhibits several notable physical and chemical properties:
These properties are critical for formulation development in drug delivery systems .
CPI-169 racemate has significant applications in cancer research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2